(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane
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Overview
Description
(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound characterized by its oxane ring structure substituted with methoxy and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane typically involves the protection of hydroxyl groups followed by the introduction of methoxy and phenylmethoxy substituents. One common method involves the use of benzyl chloride and sodium hydride in a solvent such as tetrahydrofuran (THF) to introduce the phenylmethoxy groups. The methoxy group can be introduced using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or phenylmagnesium bromide in THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane: Similar structure but with one less phenylmethoxy group.
(2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Different functional groups and ring structure.
Properties
Molecular Formula |
C27H30O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(20-32-27)29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27?/m1/s1 |
InChI Key |
CVWJHEJDZRHTCM-YGENNMJRSA-N |
Isomeric SMILES |
COC1[C@@H]([C@@H]([C@@H](CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1C(C(C(CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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